molecular formula C19H22N8O2 B2995886 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide CAS No. 1706077-98-6

4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide

Cat. No.: B2995886
CAS No.: 1706077-98-6
M. Wt: 394.439
InChI Key: KJHVUCMSLOSEBB-UHFFFAOYSA-N
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Description

4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position. The pyrimidine ring is further linked to a piperazine-carboxamide scaffold, with the carboxamide nitrogen bonded to a 2-phenoxyethyl group. The 2-phenoxyethyl substituent may enhance lipophilicity and influence pharmacokinetic properties compared to analogs with smaller or more polar groups .

Properties

IUPAC Name

N-(2-phenoxyethyl)-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O2/c28-19(21-6-11-29-16-4-2-1-3-5-16)26-9-7-25(8-10-26)17-12-18(23-14-22-17)27-15-20-13-24-27/h1-5,12-15H,6-11H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHVUCMSLOSEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a triazole moiety, a pyrimidine ring, and a piperazine group, which are known to confer various pharmacological properties.

Structural Features

The structural components of this compound are significant for its biological activity:

  • Triazole Ring : Known for antifungal and antibacterial properties.
  • Pyrimidine Moiety : Often associated with anticancer activity.
  • Piperazine Group : Commonly linked to central nervous system effects and antimicrobial activities.

Antifungal Activity

The triazole component of the compound is particularly noted for its antifungal properties . Triazoles inhibit fungal growth by interfering with ergosterol synthesis, an essential component of fungal cell membranes. Studies indicate that derivatives of 1,2,4-triazole demonstrate significant antifungal activity against various pathogens such as Candida albicans and Aspergillus fumigatus .

Antibacterial Activity

Research has shown that compounds containing the triazole and pyrimidine rings exhibit broad-spectrum antibacterial activity . For instance, the compound's structural analogs have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition against strains like Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) reported range from 0.125 to 8 μg/mL for certain derivatives .

Anticancer Properties

The anticancer potential of this compound is supported by studies indicating that triazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to the one have shown IC50 values as low as 6.2 μM against colon carcinoma cell lines . This suggests that the compound may interact with specific cellular pathways to inhibit cancer cell proliferation.

Research Findings and Case Studies

Several studies have explored the biological activities of triazole-containing compounds:

StudyCompoundActivityIC50/MIC
Barbuceanu et al. (2020)1,2,4-triazole derivativesAntibacterialMIC: 0.125–8 μg/mL
PMC7384432 (2020)Triazolo-pyrimidinesAntifungalEffective against C. albicans
MDPI (2022)Piperazine derivativesAnticancerIC50: 6.2 μM against HCT-116

These findings highlight the diverse biological activities associated with similar structural frameworks and suggest potential therapeutic applications.

The exact mechanisms through which This compound exerts its effects are still under investigation but are believed to involve:

  • Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes critical for nucleic acid synthesis in fungi and bacteria.
  • Modulation of Cell Signaling : The piperazine component may influence neurotransmitter systems or other signaling pathways relevant to cancer progression.

Comparison with Similar Compounds

Key Observations :

  • Pyridazine-based analogs (e.g., ) may exhibit altered pharmacokinetics due to differences in aromatic ring electronics compared to pyrimidine cores.

Piperazine-Carboxamide Derivatives with Antimicrobial Activity

Compound Name Core Structure Substituent Activity Reference
4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-ethyl-piperazine-1-carboxamide Pyrazole 4-Chlorophenyl/4-fluorophenyl Antimicrobial (synthesized for novel pyrazole derivatives)
Fluconazole derivatives with (4-substituted)-piperazine-1-yl side chains Triazole Variable (e.g., alkyl, aryl) Antifungal activity 4× higher than fluconazole; influenced by lipid/water distribution

Key Observations :

  • The target compound’s 1,2,4-triazole moiety aligns with antifungal agents like fluconazole derivatives, where piperazine side chains enhance activity by optimizing solubility and membrane permeability .
  • Substitution at the carboxamide nitrogen (e.g., phenoxyethyl vs. ethyl or aryl groups) may modulate antimicrobial efficacy by altering steric bulk or hydrogen-bonding capacity .

Piperazine-Carboxamides in Oncology

Compound Name Core Structure Substituent Mechanism Reference
Abivertinib Pyrrolo[2,3-d]pyrimidine 3-Fluoro-4-(4-methylpiperazin-1-yl)anilino Tyrosine kinase inhibitor (antitumor)
N-[7-(hydroxyamino)-7-oxoheptyl]-4-methyl-N-[4-(1-methyl-1H-indazol-6-yl)phenyl]piperazine-1-carboxamide Piperazine Indazole/phenyl Histone deacetylase inhibitor (antitumor)

Key Observations :

  • The 2-phenoxyethyl group may confer selectivity for hydrophobic binding pockets in enzyme active sites, akin to indazole or anilino substituents in validated inhibitors .

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